
2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Description
2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Biological Activity
The compound 2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a member of the naphthyridine class of compounds, which have garnered attention for their diverse biological activities. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₉N₅O₃
- Molecular Weight : 375.4653 g/mol
- CAS Number : Not available
Structural Features
The compound features a naphthyridine core with significant substitutions that may influence its biological activity. The presence of the trimethoxyphenyl group is particularly noteworthy as methoxy groups are often associated with enhanced biological properties.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit notable anticancer properties. For instance, compounds similar to 2-Amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of naphthyridine derivatives on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), it was found that:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HeLa | 15.03 |
Compound B | A549 | 10.47 |
2-Amino... | TBD | TBD |
These results suggest a promising potential for the compound in cancer therapeutics.
The mechanism by which naphthyridine compounds exert their anticancer effects often involves:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in various studies.
For example, aaptamine derivatives were found to induce apoptosis in THP-1 leukemia cells through caspase activation and PARP cleavage .
Neurological Activity
Naphthyridines also display neuroprotective properties. In animal models of neurodegeneration, these compounds have been shown to reduce oxidative stress and inflammation.
Case Study: Neuroprotective Effects
In a study involving the administration of naphthyridine derivatives in a mouse model of Alzheimer’s disease:
Treatment | Outcome |
---|---|
Naphthyridine Derivative | Reduced amyloid plaque formation |
Control Group | Increased plaque accumulation |
This suggests that the compound may have potential applications in treating neurodegenerative disorders.
Properties
IUPAC Name |
2-amino-6-methyl-4-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-23-6-5-14-13(10-23)17(12(9-20)19(21)22-14)11-7-15(24-2)18(26-4)16(8-11)25-3/h7-8H,5-6,10H2,1-4H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHBGQQXYWWNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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